molecular formula C9H13NO B102643 4-Amino-2-isopropylphenol CAS No. 16750-66-6

4-Amino-2-isopropylphenol

Cat. No. B102643
CAS RN: 16750-66-6
M. Wt: 151.21 g/mol
InChI Key: PTPRBVYPJQMBEI-UHFFFAOYSA-N
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Description

The compound 4-Amino-2-isopropylphenol is a derivative of phenol, which is a class of compounds known for their aromatic nature and the presence of a hydroxyl group attached to a benzene ring. Although the provided papers do not directly discuss 4-Amino-2-isopropylphenol, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 4-Amino-2-isopropylphenol.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2-isopropylphenol involves various strategies. For instance, the synthesis of 4-Methyl-2-prenylphenol from para-cresol and prenol under heterogeneous catalysis conditions suggests that similar methods could potentially be applied to synthesize 4-Amino-2-isopropylphenol by substituting the appropriate starting materials and conditions . Additionally, the synthesis of structural isomers of β2 agonists, which include an amino group and a dichlorophenyl group, indicates that halogenation and amination are viable steps in the synthesis of aromatic compounds with specific substituents .

Molecular Structure Analysis

The molecular structure of 4-Amino-2-isopropylphenol would consist of an aromatic ring with an amino group (NH2) and an isopropyl group (CH(CH3)2) as substituents. The presence of these groups would influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The studies on similar compounds, such as 4-aminothiophenol, show that the amino group can participate in surface reactions, which could be relevant for the surface chemistry of 4-Amino-2-isopropylphenol as well .

Chemical Reactions Analysis

The chemical reactions of compounds similar to 4-Amino-2-isopropylphenol involve interactions between amino groups and other functional groups. For example, 4-aminothiophenol reacts with crosslinkers to form maleimide-pendant surfaces or heterogeneous surfaces with maleimide and succinimidyl ester . This suggests that the amino group in 4-Amino-2-isopropylphenol could also engage in reactions with electrophilic reagents, potentially leading to the formation of various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-isopropylphenol would be influenced by its functional groups. The amino group is typically a site for hydrogen bonding, which could affect the compound's solubility and boiling point. The isopropyl group would contribute to the hydrophobic character of the molecule. The antioxidant properties of aminomethyl derivatives of 4-Methyl-2-prenylphenol suggest that the amino group can confer radical-scavenging activity, which might also be true for 4-Amino-2-isopropylphenol . The pharmacokinetic study of related compounds indicates that the presence of certain substituents, such as halogen atoms, can prevent rapid metabolic inactivation, which could be relevant for the stability and lifetime of 4-Amino-2-isopropylphenol in biological systems .

Scientific Research Applications

Dye and Copper Removal

Functionalization of graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane has shown increased sorption efficiencies for methylene blue and copper, demonstrating potential applications in environmental remediation. The modified graphene oxide displayed higher adsorption capacities compared to original graphene oxide, indicating its effectiveness in removing these pollutants from water sources (Chen, Zhang, Yang, & Wang, 2016).

Oxidation in Aqueous Solutions

A study on the oxidation of 4-isopropylphenol in aqueous solutions highlighted its role in modeling the oxidation processes of organic compounds. The oxidation produced unusual products, including dimeric and oligomeric products, which are significant for understanding the behavior of natural flavonoids in similar conditions (Zenkevich & Pushkareva, 2018).

Sonochemical Degradation

Research on the sonochemical degradation of 4-isopropylphenol, particularly at low concentrations, explored its interactions with different matrices. The presence of bicarbonate ions and sucrose influenced the degradation rates, providing insights into the behavior of this compound in various environmental contexts (Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier, 2010).

Antimalarial Evaluation

In a medical context, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a derivative of 4-isopropylphenol, was synthesized and evaluated for its antimalarial properties. The study compared its activity against Plasmodium lophurae with that of its nitrogen isostere, chloroguanide, revealing potential pharmaceutical applications (Warner, Lynch, Meszoely, & Dykstra, 1977).

Polymer Synthesis Catalyst

A study on catalyst systems for polymerizing 2,6-dimethylphenol utilized aromatic amine ligands, including 4-aminopyridine. This research contributes to the development of more efficient catalyst systems for polymer synthesis, with potential applications in materials science and engineering (Kim, Shin, Kim, Kim, & Kim, 2018).

Safety And Hazards

4-Amino-2-isopropylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

4-amino-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPRBVYPJQMBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-isopropylphenol

CAS RN

16750-66-6
Record name 4-amino-2-isopropylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-isopropyl-[1,4]benzoquinone 4-oxime (1.1 g, 6.7 mmol) in methanol was added catalytic amount of Ra/Ni complex. The reaction was stirred under 50 psi H2 atmosphere for 5 hrs and filtered through celite. The filtrate was concentrated to give 4-amino-2-isopropyl-phenol (762 mg, 76%)
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Yamane, H Itano, M Taniguchi - Bulletin of the Chemical Society of …, 1967 - journal.csj.jp
… The Skraup and Doebner-Miller reaction of 4amino-2-isopropylphenol (V)3) under usual conditions did not afford any quinolinol derivative, but 7-isopropyl-6-quinolinol (IIIa) was …
Number of citations: 4 www.journal.csj.jp
K Song, X Xu, P Liu, L Chen, X Shen, J Liu… - Bioorganic & Medicinal …, 2015 - Elsevier
… Compound 3c was prepared in a similar manner to that described in the synthesis of compound 2a with 4-amino-2-isopropylphenol 12c instead of 2-(tert-butyl)benzene-1,4-diol 7 as …
Number of citations: 10 www.sciencedirect.com
K YAMANE - 1967 - soar-ir.repo.nii.ac.jp
… -6- quinolinol (XIX, R=H) was synthesized by the Skraup reaction using a-bromoacrolein, and the 2-methyl homolog (XIX, R==CH3) was obtained from 4-amino-2-isopropylphenol (XXIII…
Number of citations: 2 soar-ir.repo.nii.ac.jp
H Alper, JT Edward - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… i-Pr, R, = Me) (14) two products were obtained: 5-isopropyl-2-methyl1,4-benzoquinone (1 1 % yield), from deoximation of 7 (R, = i-Pr, R, = Me), and 5-methyl-4amino-2-isopropylphenol (…
Number of citations: 157 cdnsciencepub.com
H Alper - 1967 - escholarship.mcgill.ca
… In this case, reaction with iron pentacarbonyl in but yI ether produced a low yield of two products: 5-methyl-4-amino-2-isopropylphenol (LV) in 17.6% yield and 5-isopropyl-2methyl-l,4-…
Number of citations: 3 escholarship.mcgill.ca

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